
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
科学的研究の応用
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of skin disorders and as a photosensitizing agent in photodynamic therapy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its photosensitizing properties may involve the generation of reactive oxygen species upon exposure to light, leading to cellular damage and apoptosis in targeted cells.
類似化合物との比較
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: Known for its use in phototherapy and as a photosensitizing agent.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: Studied for its potential biological activities and chemical properties.
7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dimethoxy-: Used in various chemical and biological research applications.
Uniqueness
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- is unique due to its specific ethoxy functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar furocoumarins.
特性
CAS番号 |
83934-65-0 |
|---|---|
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
9-ethoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H10O4/c1-2-15-13-11-9(5-6-16-11)7-8-3-4-10(14)17-12(8)13/h3-7H,2H2,1H3 |
InChIキー |
FDNAQBKTQHGTPE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)

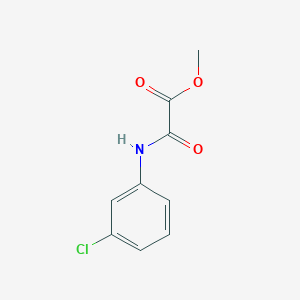
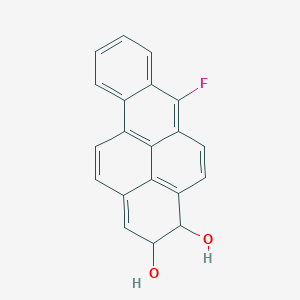
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)
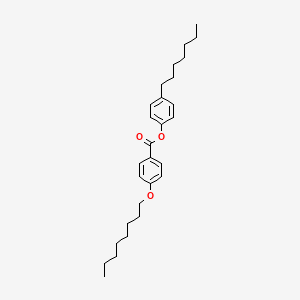
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)

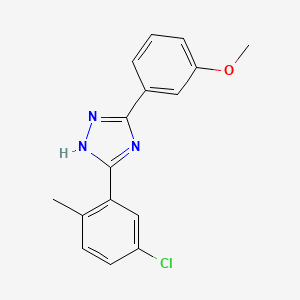

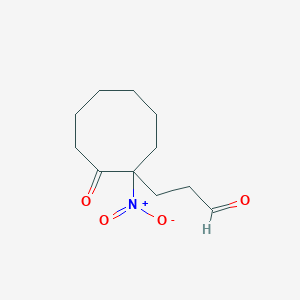
![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)

